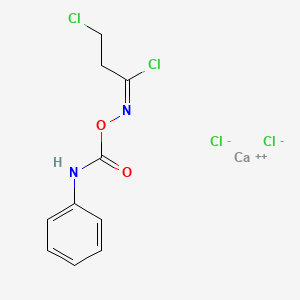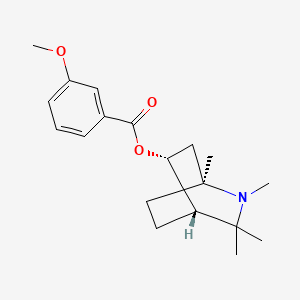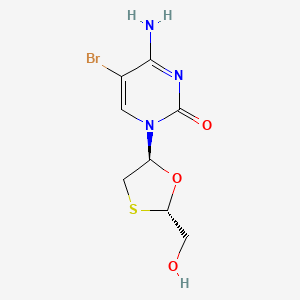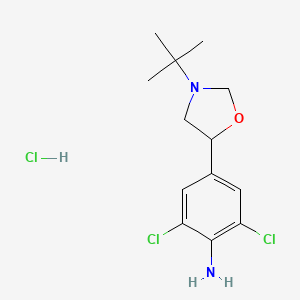
Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzamide with 4-oxo-1,2,3-benzotriazine under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Medicinally, derivatives of benzamides are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of dyes, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure with similar properties.
2-Hydroxybenzamide: Shares the hydroxyl group but lacks the benzotriazine ring.
4-Oxo-1,2,3-benzotriazine: Contains the benzotriazine ring but lacks the benzamide moiety.
Uniqueness
What sets Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
123199-82-6 |
|---|---|
Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide |
InChI |
InChI=1S/C14H10N4O3/c19-12-8-4-2-6-10(12)13(20)16-18-14(21)9-5-1-3-7-11(9)15-17-18/h1-8,19H,(H,16,20) |
InChI Key |
TWAAUWKHSZSAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



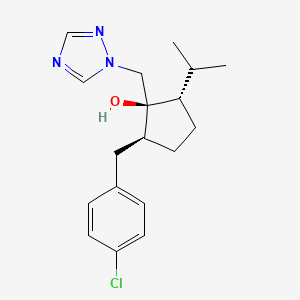

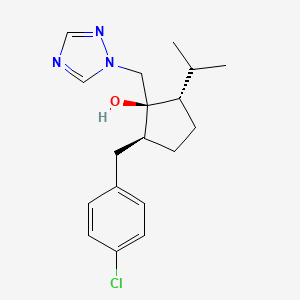
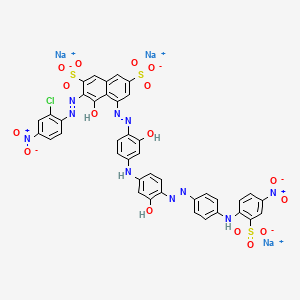
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
